(2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative characterized by the presence of a methoxy group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.
Cyclization: The formation of the pyrrolidine ring is accomplished through cyclization reactions, often involving intramolecular nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomeric purity.
Industrial Production Methods: Industrial production methods for this compound may involve:
Biocatalysis: Utilizing enzymes such as carbonyl reductase from microorganisms to catalyze specific steps in the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.
Industrial Applications: It is used in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism, neurotransmission, or signal transduction.
Comparison with Similar Compounds
(2S,3R)-3-Methoxypyrrolidine-2-carboxylic Acid: Differing in stereochemistry, this compound may exhibit different biological activities and properties.
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid: The hydroxyl group instead of the methoxy group can lead to different reactivity and applications.
(2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid:
Properties
IUPAC Name |
(2S,3S)-3-methoxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKRPQUOBKTPNA-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCN[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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